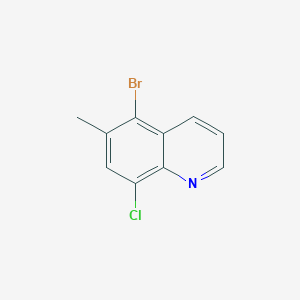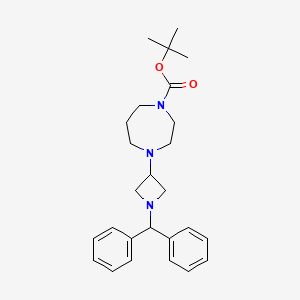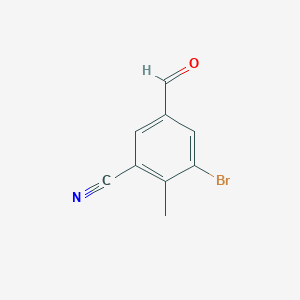
3-Bromo-5-formyl-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H6BrNO. It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a formyl group, and a methyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formyl-2-methylbenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzonitrile, followed by formylation. The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step. The formylation can be achieved using formylating agents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, ensuring that the processes are efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-formyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-bromo-5-carboxy-2-methylbenzonitrile.
Reduction: Formation of 3-bromo-5-hydroxymethyl-2-methylbenzonitrile.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-5-formyl-2-methylbenzonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-formyl-2-methylbenzonitrile involves its interaction with specific molecular targets. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. The presence of the formyl group allows it to participate in various nucleophilic addition reactions, while the bromine atom can be substituted by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylbenzonitrile: Similar structure but lacks the formyl group.
3-Bromo-2-methylbenzonitrile: Similar structure but lacks the formyl group.
5-Bromo-2-methylbenzonitrile: Similar structure but lacks the formyl group.
Uniqueness
3-Bromo-5-formyl-2-methylbenzonitrile is unique due to the presence of both the bromine atom and the formyl group on the benzene ring. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
3-bromo-5-formyl-2-methylbenzonitrile |
InChI |
InChI=1S/C9H6BrNO/c1-6-8(4-11)2-7(5-12)3-9(6)10/h2-3,5H,1H3 |
InChI Key |
JCKIEFLSESZKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


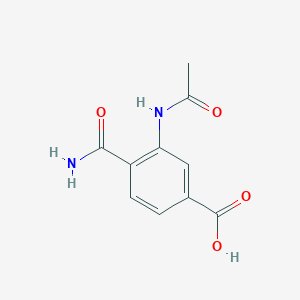

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)
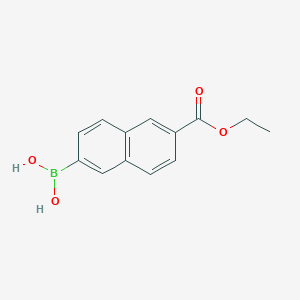

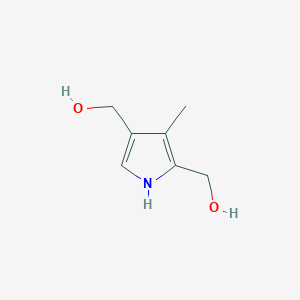


![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)
![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
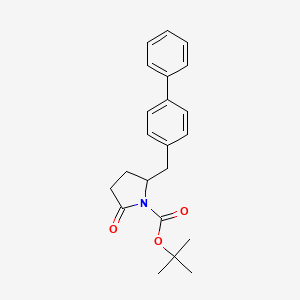
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
